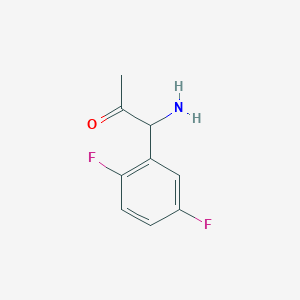

1-Amino-1-(2,5-difluorophenyl)acetone

Description

1-Amino-1-(2,5-difluorophenyl)acetone (CAS 1270504-35-2) is a fluorinated organic compound featuring a ketone backbone substituted with an amino group and a 2,5-difluorophenyl aromatic ring. Its molecular formula is C₉H₉F₂NO, with a molecular weight of 197.17 g/mol. The 2,5-difluorophenyl group is notable for its electronic and steric effects, which influence both reactivity and biological interactions.

Properties

Molecular Formula |

C9H9F2NO |

|---|---|

Molecular Weight |

185.17 g/mol |

IUPAC Name |

1-amino-1-(2,5-difluorophenyl)propan-2-one |

InChI |

InChI=1S/C9H9F2NO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,12H2,1H3 |

InChI Key |

SLSGSNORKUJKPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2,5-difluorophenyl)acetone typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination of 2,5-difluorobenzaldehyde using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2,5-difluorophenyl)acetone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-(2,5-difluorophenyl)acetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-1-(2,5-difluorophenyl)acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 1-Amino-1-(2,5-difluorophenyl)acetone, emphasizing differences in substitution patterns and functional groups:

Key Observations :

- Fluorine Position: The 2,5-difluoro substitution in the target compound contrasts with analogs like the 3,4-difluoro derivative.

- Complexity: Compared to the simpler α-amino ketone analogs, the pyrazolo-pyrimidine derivative in the patent is a higher-molecular-weight heterocycle designed for TRK kinase inhibition, where the 2,5-difluorophenyl group likely contributes to target affinity .

Physicochemical Properties

| Property | 1-Amino-1-(2,5-difluorophenyl)acetone (Estimated) | 1-Amino-1-phenylacetone (Literature) |

|---|---|---|

| Melting Point | ~80–90°C (predicted) | 92–94°C |

| Solubility in Water | Low (hydrophobic aryl/ketone) | 5–10 mg/mL |

| LogP (Lipophilicity) | ~1.5–2.0 | 1.2 |

Key Observations :

- Thermal Stability: Fluorine’s electron-withdrawing nature may lower melting points slightly relative to non-fluorinated analogs.

Biological Activity

1-Amino-1-(2,5-difluorophenyl)acetone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula of 1-Amino-1-(2,5-difluorophenyl)acetone is , with a molar mass of approximately 185.18 g/mol. The presence of fluorine atoms in the phenyl ring significantly influences its chemical properties and biological activities.

Biological Activity Overview

Research indicates that 1-Amino-1-(2,5-difluorophenyl)acetone exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has antibacterial properties against several strains of bacteria.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation.

- Neurological Effects : The compound may interact with neurotransmitter receptors, influencing cognitive functions.

Antimicrobial Activity

The antimicrobial efficacy of 1-Amino-1-(2,5-difluorophenyl)acetone was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 40 |

| Pseudomonas aeruginosa | 60 |

| Klebsiella pneumoniae | 70 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have demonstrated that 1-Amino-1-(2,5-difluorophenyl)acetone can inhibit the growth of cancer cell lines. A notable study reported an IC50 value of 225 µM against breast cancer cells (MCF-7). The effects on cell viability and morphology were assessed, revealing that higher concentrations led to reduced cell viability and induced apoptosis.

Case Study: MCF-7 Cell Line

A detailed examination of the effects on MCF-7 cells showed:

- Cell Viability : Decreased viability with increasing concentrations.

- Morphological Changes : Cells exhibited signs of apoptosis, including cell shrinkage and membrane blebbing.

- LDH Release : Lactate dehydrogenase (LDH) levels were significantly elevated in treated cells compared to controls, indicating cytotoxicity.

The mechanism by which 1-Amino-1-(2,5-difluorophenyl)acetone exerts its biological effects appears to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, which could explain its neurological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.